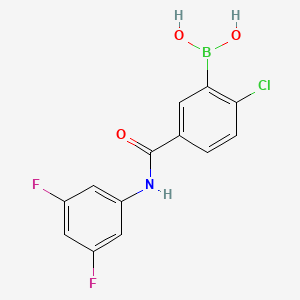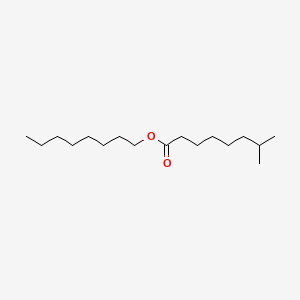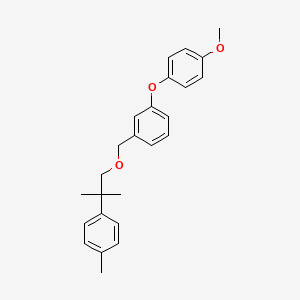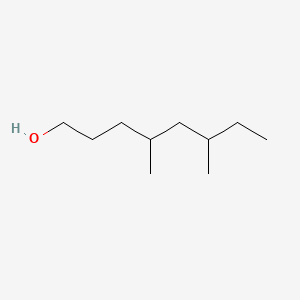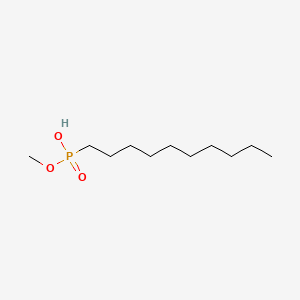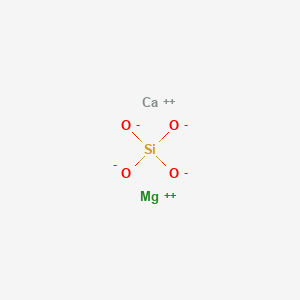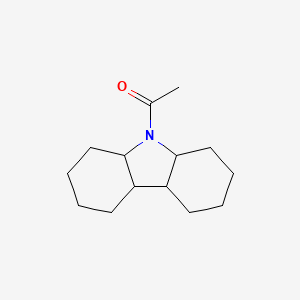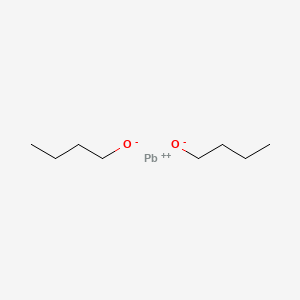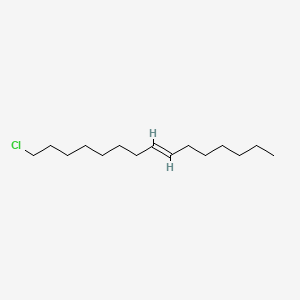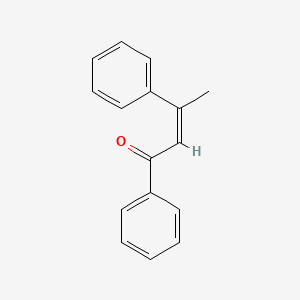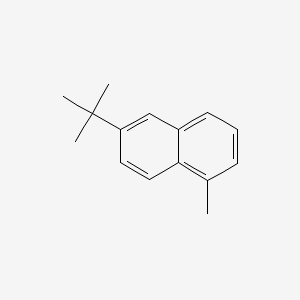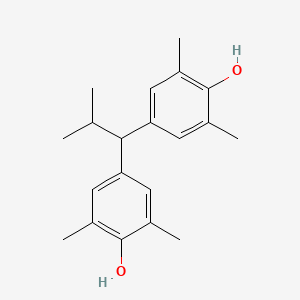
4,4'-(2-Methylpropylidene)bis(2,6-xylenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2-Methylpropylidene)bis(2,6-xylenol) is a chemical compound with the molecular formula C20H26O2. It is also known as 4,4’-(2-Methylpropylidene)bis(2,6-dimethylphenol). This compound is characterized by its two xylenol groups connected by a 2-methylpropylidene bridge. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Methylpropylidene)bis(2,6-xylenol) typically involves the reaction of 2,6-xylenol with isobutyraldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 4,4’-(2-Methylpropylidene)bis(2,6-xylenol) follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity .
化学反応の分析
Types of Reactions
4,4’-(2-Methylpropylidene)bis(2,6-xylenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Alkylated or acylated phenolic compounds.
科学的研究の応用
4,4’-(2-Methylpropylidene)bis(2,6-xylenol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug formulations due to its phenolic structure.
Industry: Utilized in the production of high-performance materials, such as epoxy resins and polycarbonates
作用機序
The mechanism of action of 4,4’-(2-Methylpropylidene)bis(2,6-xylenol) involves its interaction with various molecular targets. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the compound’s antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
Bisphenol A (BPA): Similar structure but with a different bridging group (isopropylidene).
Bisphenol F (BPF): Similar structure with a methylene bridge.
Bisphenol S (BPS): Similar structure with a sulfone bridge.
Uniqueness
4,4’-(2-Methylpropylidene)bis(2,6-xylenol) is unique due to its 2-methylpropylidene bridge, which imparts different chemical and physical properties compared to other bisphenols. This uniqueness makes it suitable for specific applications where other bisphenols may not perform as effectively .
特性
CAS番号 |
93919-14-3 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
4-[1-(4-hydroxy-3,5-dimethylphenyl)-2-methylpropyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C20H26O2/c1-11(2)18(16-7-12(3)19(21)13(4)8-16)17-9-14(5)20(22)15(6)10-17/h7-11,18,21-22H,1-6H3 |
InChIキー |
ODVXUYPWFWVHGW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC(=C(C(=C2)C)O)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


